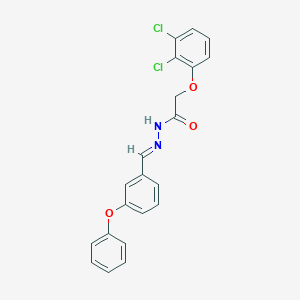
2-(2,3-Dichlorophenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring dichlorophenoxy and phenoxybenzylidene groups, suggests potential biological activity and utility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide typically involves the reaction of 2,3-dichlorophenol with chloroacetic acid to form 2-(2,3-dichlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,3-dichlorophenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 3-phenoxybenzaldehyde under reflux conditions produces the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield hydrazine derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties and therapeutic potential.
Industry: Utilization in the development of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide
- 2-(2,3-Dichlorophenoxy)-N’-(4-phenoxybenzylidene)acetohydrazide
- 2-(2,3-Dichlorophenoxy)-N’-(3-methoxybenzylidene)acetohydrazide
Uniqueness
The uniqueness of 2-(2,3-Dichlorophenoxy)-N’-(3-phenoxybenzylidene)acetohydrazide lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or chemical stability.
Eigenschaften
CAS-Nummer |
477731-43-4 |
|---|---|
Molekularformel |
C21H16Cl2N2O3 |
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
2-(2,3-dichlorophenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-18-10-5-11-19(21(18)23)27-14-20(26)25-24-13-15-6-4-9-17(12-15)28-16-7-2-1-3-8-16/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI-Schlüssel |
UAZDYVXLZZHPEO-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-](/img/structure/B15087487.png)

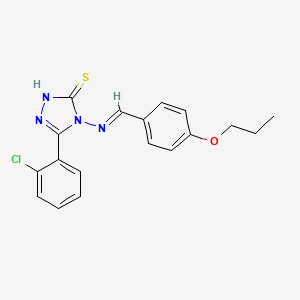
![ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15087501.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15087507.png)
![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-chlorobenzamide](/img/structure/B15087513.png)
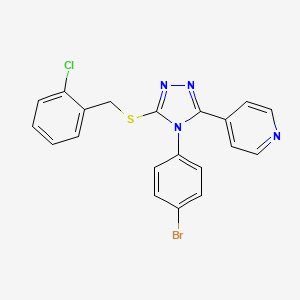

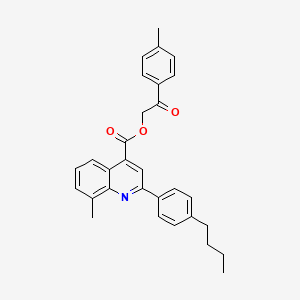
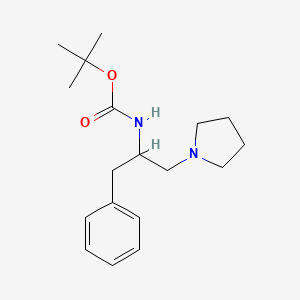
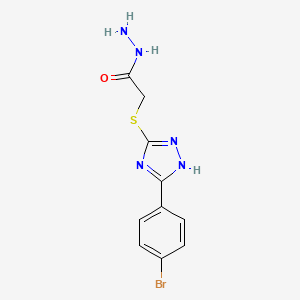
![6-[(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15087545.png)
![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)

